Antiviral Potency vs. CI-39 in Wild-Type HIV-1
HIV-1 inhibitor-39 demonstrates antiviral activity against wild-type HIV-1 with an EC50 of >112.88 µM . In contrast, the NNRTI CI-39, an indolylacetamidobenzoate derivative, exhibits a markedly more potent EC50 of 3.40 µM against the same viral target under comparable in vitro conditions [1].
| Evidence Dimension | Antiviral potency against wild-type HIV-1 |
|---|---|
| Target Compound Data | EC50 >112.88 µM |
| Comparator Or Baseline | CI-39: EC50 = 3.40 µM |
| Quantified Difference | >33-fold difference in potency (CI-39 is more potent) |
| Conditions | In vitro cell-based antiviral assay |
Why This Matters
This quantitative difference is critical for researchers selecting an NNRTI tool compound; CI-39 is the appropriate choice for high-potency studies, whereas HIV-1 inhibitor-39's lower potency may be useful as a control or for specific SAR investigations.
- [1] Zhang, X. et al. Discovery, synthesis, and optimization of an N-alkoxy indolylacetamide against HIV-1 carrying NNRTI-resistant mutations from the Isatis indigotica root. Eur. J. Med. Chem. 2020, 189, 112044. View Source
